An In-depth Technical Guide to BSJ-4-116: A Selective CDK12 Degrader
An In-depth Technical Guide to BSJ-4-116: A Selective CDK12 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-4-116 is a highly potent and selective degrader of Cyclin-Dependent Kinase 12 (CDK12), an emerging therapeutic target in oncology due to its critical role in regulating the transcription of genes involved in the DNA-damage response (DDR).[1][2] This technical guide provides a comprehensive overview of BSJ-4-116, including its primary function, mechanism of action, and key experimental data. It is designed to serve as a resource for researchers and drug development professionals working in the fields of oncology and targeted protein degradation.
Introduction to BSJ-4-116
BSJ-4-116 is a proteolysis-targeting chimera (PROTAC) that is designed to selectively induce the degradation of CDK12.[3][4] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. BSJ-4-116 is composed of a ligand that binds to CDK12 and another ligand that recruits the Cereblon (CRBN) E3 ligase.[3][5] This selective degradation of CDK12 has significant downstream effects on gene transcription and cellular function, making BSJ-4-116 a valuable tool for cancer research and a potential therapeutic agent.[1][2]
Primary Function and Mechanism of Action
The primary function of BSJ-4-116 is to specifically and efficiently degrade CDK12.[6] This degradation leads to the downregulation of DDR genes through a mechanism involving the premature termination of transcription and an increase in polyadenylation.[1][2][3] By depleting cellular levels of CDK12, BSJ-4-116 exhibits potent antiproliferative effects in various cancer cell lines.[3][6] Notably, its efficacy has been observed both as a standalone agent and in combination with other anticancer drugs, such as the PARP inhibitor Olaparib.[1][3]
The mechanism of action of BSJ-4-116 is illustrated in the signaling pathway diagram below.
Quantitative Data
The following tables summarize key quantitative data for BSJ-4-116.
Table 1: Potency and Physicochemical Properties
| Parameter | Value | Reference |
| IC₅₀ | 6 nM | [3][7][8] |
| Molecular Weight | 837.38 g/mol | [6][8] |
| Formula | C₄₀H₄₉ClN₈O₈S | [6] |
| CAS Number | 2519823-34-6 | [6] |
Table 2: In Vitro Activity
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| Jurkat | 50 nM | 6-24 hours | Decrease in CDK12 protein levels | [3][7] |
| MOLT-4 | Not Specified | Not Specified | Inhibition of cell growth | [2][3][7] |
| Kelly CDK12C1039F | 10-10000 nM | 72 hours | Potent antiproliferative effects | [3][7][8] |
Experimental Protocols
Detailed methodologies for key experiments involving BSJ-4-116 are outlined below.
Cell Culture and Treatment
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Cell Lines: Jurkat and MOLT-4 (T-ALL cells) and Kelly CDK12C1039F neuroblastoma cells are commonly used.
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Treatment: Cells are exposed to varying concentrations of BSJ-4-116 (e.g., 50 nM for Jurkat cells) or a DMSO vehicle control for specified durations (e.g., 6 to 24 hours).[3][6][7]
Western Blotting
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Objective: To assess the levels of CDK12, CDK13, and other relevant proteins following treatment.
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Protocol:
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After treatment, cells are lysed to extract total protein.
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Protein concentration is determined using a standard assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
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The membrane is blocked and then incubated with primary antibodies against CDK12, CDK13, and a loading control (e.g., α-tubulin or β-actin).
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Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system.
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Quantitative Proteomics
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Objective: To determine the proteome-wide selectivity of BSJ-4-116.
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Protocol:
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Jurkat cells are treated with BSJ-4-116 (e.g., 50 nM) or DMSO for a specified time (e.g., 8 hours).[6]
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Cells are harvested, and proteins are extracted, digested into peptides, and labeled with isobaric tags for multiplexed quantitative mass spectrometry.
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The relative abundance of proteins across different treatment conditions is determined to identify proteins that are significantly degraded.[1]
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Antiproliferative Assays
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Objective: To measure the effect of BSJ-4-116 on cancer cell growth.
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Protocol:
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Cells (e.g., Kelly CDK12C1039F) are seeded in multi-well plates.
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The cells are treated with a range of concentrations of BSJ-4-116 for a defined period (e.g., 72 hours).[3][7]
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Cell viability or proliferation is assessed using a suitable assay (e.g., CellTiter-Glo).
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The GR₅₀ (growth rate inhibition) or IC₅₀ values are calculated to determine the antiproliferative potency.[3]
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Conclusion
BSJ-4-116 is a powerful research tool for investigating the biological functions of CDK12 and holds promise as a potential therapeutic agent. Its high potency and selectivity for CDK12 make it a valuable molecule for targeted cancer therapy, particularly in combination with DNA-damaging agents or PARP inhibitors. Further research into the resistance mechanisms and in vivo efficacy of BSJ-4-116 will be crucial for its clinical translation.
References
- 1. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BSJ-4-116 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. BSJ-4-116 | Ligand for E3 Ligase | CDK | TargetMol [targetmol.com]
